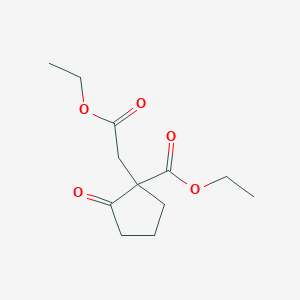

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Description

Properties

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-3-16-10(14)8-12(11(15)17-4-2)7-5-6-9(12)13/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAPJFYZWGYKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCC1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403082 | |

| Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41301-66-0 | |

| Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Cyclopentanone Building Block

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, systematically named ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate, is a highly functionalized cyclopentanone derivative. Its structural complexity, featuring a quaternary carbon center and multiple ester functionalities, makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The cyclopentanone core is a prevalent scaffold in a variety of biologically active compounds. This guide provides a detailed exploration of the primary synthetic pathway to this molecule, grounded in established organic chemistry principles and supported by practical, field-proven insights.

Core Synthesis Pathway: A Two-Step Approach

The most efficient and widely recognized synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a two-step process. This pathway begins with the intramolecular cyclization of a linear diester via the Dieckmann condensation, followed by the alkylation of the resulting cyclic β-keto ester.

A "one-pot" variation of this synthesis, where the alkylation is performed sequentially in the same reaction vessel following the cyclization, has been developed to improve efficiency and reduce the need for isolation of the intermediate.[1]

Part 1: Dieckmann Condensation of Diethyl Adipate

The initial step involves the base-catalyzed intramolecular condensation of diethyl adipate to form the sodium salt of ethyl 2-oxocyclopentanecarboxylate. This reaction is a classic example of the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[2][3]

Mechanism and Rationale

The Dieckmann condensation is a robust method for forming five- and six-membered rings.[4] The mechanism proceeds as follows:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of diethyl adipate to form a resonance-stabilized enolate. The use of an alkoxide base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would lead to a mixture of products.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

-

Cyclization and Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then eliminates an ethoxide ion to yield the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.

-

Deprotonation of the β-Keto Ester: The resulting β-keto ester is more acidic than the starting ester, and it is readily deprotonated by the ethoxide base to form a stable enolate salt. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion.

An acidic workup would be required to protonate the enolate and isolate the neutral β-keto ester. However, for the subsequent alkylation, the enolate is typically used directly.

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from established procedures for the Dieckmann condensation of diethyl adipate.[4][5]

Materials:

-

Diethyl adipate

-

Sodium ethoxide (NaOEt) or sodium metal

-

Anhydrous Toluene

-

Anhydrous Ethanol (if starting from sodium metal)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere.

-

Base Preparation: If using sodium metal, it is dissolved in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. If using commercial sodium ethoxide, it is suspended in anhydrous toluene.

-

Addition of Diethyl Adipate: The diethyl adipate is added dropwise to the stirred solution of sodium ethoxide in toluene at a controlled rate, often at an elevated temperature to initiate the reaction. A typical molar ratio of diethyl adipate to sodium ethoxide is approximately 1:1.1 to ensure complete reaction.

-

Reaction: The reaction mixture is heated to reflux (around 90-115°C in toluene) for several hours (typically 4-10 hours) to drive the condensation to completion.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Part 2: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate Enolate

Following the Dieckmann condensation, the resulting enolate of ethyl 2-oxocyclopentanecarboxylate is alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to introduce the carbethoxymethyl group at the α-position.

Mechanism and Rationale

This step is a classic example of the alkylation of an enolate ion, proceeding via an S(_N)2 mechanism.[6][7][8]

-

Nucleophilic Attack: The nucleophilic enolate ion, generated in the Dieckmann condensation, attacks the electrophilic methylene carbon of the ethyl haloacetate.

-

Displacement of the Halide: The halide ion (chloride or bromide) is displaced as the leaving group, forming a new carbon-carbon bond between the α-carbon of the cyclopentanone ring and the carbethoxymethyl group.

The choice of the alkylating agent is critical. Primary halides, like ethyl bromoacetate or chloroacetate, are preferred as they are more susceptible to S(_N)2 attack and less prone to competing elimination reactions.[7]

Experimental Protocol: One-Pot Dieckmann Condensation and Alkylation

This "one-pot" protocol is based on the procedure described in Chinese patent CN103058870A for a similar transformation and integrates the alkylation step directly after the cyclization.[1]

Materials:

-

Reaction mixture from the Dieckmann condensation (containing the sodium enolate of ethyl 2-oxocyclopentanecarboxylate)

-

Ethyl chloroacetate or ethyl bromoacetate

-

Dilute Hydrochloric Acid or saturated aqueous ammonium chloride for workup

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Cooling: After the Dieckmann condensation is complete, the reaction mixture is cooled to a suitable temperature, for instance, 85°C.[1]

-

Addition of Alkylating Agent: Ethyl chloroacetate (or a similar electrophile) is added dropwise to the stirred reaction mixture. A slight excess of the alkylating agent (e.g., 1.1 equivalents relative to the initial diethyl adipate) is often used to ensure complete alkylation. The temperature should be controlled during the addition to prevent exothermic runaway reactions.[1]

-

Alkylation Reaction: The mixture is stirred at an elevated temperature (e.g., 85°C) for an additional period (e.g., 3 hours) to complete the alkylation.[1]

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

It is then carefully quenched with water and neutralized with a dilute acid, such as hydrochloric acid or a saturated aqueous solution of ammonium chloride.[6]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product, 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Diethyl Adipate | [5] |

| Intermediate | Ethyl 2-oxocyclopentanecarboxylate | [5] |

| Final Product | 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone | [9] |

| CAS Number | 41301-66-0 | [9][10] |

| Molecular Formula | C₁₂H₁₈O₅ | [10] |

| Molecular Weight | 242.27 g/mol | [10] |

| Typical Base | Sodium Ethoxide (NaOEt) | [4] |

| Typical Alkylating Agent | Ethyl chloroacetate or Ethyl bromoacetate | [1] |

| Typical Solvent | Toluene | [1][5] |

| Reaction Temperature | Reflux (Dieckmann), ~85°C (Alkylation) | [1] |

| Purity (reported) | 95.0% | [9] |

Visualizing the Synthesis Pathway

Overall Reaction Workflow

Caption: One-pot synthesis workflow for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Dieckmann Condensation Mechanism

Caption: Mechanism of the Dieckmann condensation of diethyl adipate.

Conclusion and Field-Proven Insights

The synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone via a Dieckmann condensation followed by alkylation is a reliable and scalable method. For optimal results, strict anhydrous conditions are paramount during the Dieckmann condensation to prevent hydrolysis of the esters and the base. The "one-pot" approach offers significant advantages in terms of operational simplicity and time efficiency, making it an attractive option for both academic research and industrial applications. The purification of the final product by vacuum distillation is crucial to remove any unreacted starting materials and byproducts. This versatile building block, once synthesized, opens avenues for the creation of a diverse array of complex molecules with potential applications in drug discovery and materials science.

References

- BenchChem. (n.d.). Alkylation of Ethyl 2-Oxocyclopentanecarboxylate.

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemsrc. (2025, August 28). 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Retrieved from [Link]

- CN103058870A. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents.

- Class 12 Chemistry CBSE. (n.d.). A Dieckmann condensation of diethyl adipate was carried.

-

Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

- DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. Journal of Organic Chemistry, 72(19), 7455-8.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).

- Illustrated Glossary of Organic Chemistry. (n.d.). Dieckmann condensation.

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

-

DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal. Retrieved from [Link]

- Alqalam Journal of Medical and Applied Sciences. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.

- BenchChem. (n.d.). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers.

-

Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl.... Caltech. Retrieved from [Link]

-

Crysdot. (n.d.). 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CAS#:41301-66-0 | 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone | Chemsrc [chemsrc.com]

- 10. ETHYL 1-(2-ETHOXY-2-OXOETHYL)-2-OXOCYCLOPENTANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]

Physical and chemical properties of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, also known by its IUPAC name, ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate. This β-keto diester is a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic systems relevant to medicinal chemistry and natural product synthesis. This document delves into the synthesis, purification, and analytical characterization of this compound, offering insights into its reactivity and potential applications. The content is structured to provide both foundational knowledge and practical, field-proven insights for researchers in the chemical sciences.

Compound Identification and Nomenclature

-

Systematic IUPAC Name: ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate[1][2]

-

Common Name: 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone[3]

-

InChI Key: ZEAPJFYZWGYKCO-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the available data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of extensive experimental characterization in the public domain.

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | 142-144 °C at 4 Torr | [3] |

| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [3] |

| Refractive Index | Not available | |

| LogP (Predicted) | 0.9 | [1] |

| Polar Surface Area | 69.7 Ų | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, diethyl ether, and benzene. Insoluble in water. | [6] |

Synthesis and Purification

The primary synthetic route to 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone involves the alkylation of a pre-formed enolate of ethyl 2-oxocyclopentanecarboxylate. This is a classic example of C-alkylation of a β-keto ester, a cornerstone reaction in synthetic organic chemistry.

Synthetic Strategy: The Alkylation of a β-Keto Ester

The synthesis hinges on the acidity of the α-proton of the starting material, ethyl 2-oxocyclopentanecarboxylate. This proton is flanked by two electron-withdrawing groups (a ketone and an ester), making it readily removable by a suitable base to form a stabilized enolate. This nucleophilic enolate then undergoes an Sₙ2 reaction with an electrophilic alkylating agent, in this case, an ethyl haloacetate.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on established methods for the alkylation of β-keto esters. Researchers should optimize conditions as necessary.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (1 equivalent)[7]

-

Anhydrous Ethanol

-

Sodium metal (1 equivalent)

-

Ethyl bromoacetate (1.1 equivalents)[4]

-

Anhydrous Toluene

-

5% Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl 2-oxocyclopentanecarboxylate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Add anhydrous toluene to the reaction mixture. Subsequently, add ethyl bromoacetate dropwise via the dropping funnel. The reaction is typically exothermic, and the temperature may need to be controlled with a water bath. After the addition is complete, heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol and toluene under reduced pressure. To the residue, add cold 5% hydrochloric acid to neutralize the excess base. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone as a clear oil.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for the title compound, this section provides predicted spectral data and analysis based on the known spectra of its precursors and related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups and the protons of the cyclopentanone ring and the appended methylene group.

-

Triplet (δ ~1.2-1.3 ppm, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethyl ester groups.

-

Multiplet (δ ~1.8-2.5 ppm, 6H): A complex series of multiplets arising from the three methylene groups of the cyclopentanone ring.

-

Singlet (δ ~2.9-3.1 ppm, 2H): A singlet corresponding to the methylene protons of the carbethoxymethyl group.

-

Quartet (δ ~4.1-4.3 ppm, 4H): Two overlapping quartets from the methylene protons of the two ethyl ester groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of a ketone carbonyl, two ester carbonyls, and the various aliphatic carbons.

-

δ ~14 ppm: Methyl carbons of the ethyl groups.

-

δ ~20-40 ppm: Methylene carbons of the cyclopentanone ring.

-

δ ~45-50 ppm: Methylene carbon of the carbethoxymethyl group.

-

δ ~60-65 ppm: Methylene carbons of the ethyl ester groups and the quaternary α-carbon.

-

δ ~170-175 ppm: Carbonyl carbons of the two ester groups.

-

δ ~210-215 ppm: Carbonyl carbon of the cyclopentanone ketone.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

-

~1740-1750 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyls.

-

~1715-1725 cm⁻¹ (strong): C=O stretching vibration of the cyclopentanone ketone.

-

~2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic groups.

-

~1000-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester groups.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. Common fragmentation patterns for β-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.

-

m/z = 242: Molecular ion (M⁺).

-

Loss of -OCH₂CH₃ (m/z = 197): Cleavage of an ethoxy group from one of the esters.

-

Loss of -COOCH₂CH₃ (m/z = 169): Cleavage of a carbethoxy group.

-

Loss of -CH₂COOCH₂CH₃ (m/z = 155): Cleavage of the carbethoxymethyl group.

Chemical Properties and Reactivity

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone exhibits the characteristic reactivity of a β-keto diester. The presence of the ketone and two ester functional groups provides multiple sites for chemical modification.

Hydrolysis and Decarboxylation

Upon heating in the presence of aqueous acid or base, the ester groups can be hydrolyzed to carboxylic acids. The resulting β-keto diacid is unstable and readily undergoes decarboxylation to yield 2-(carboxymethyl)cyclopentanone. Further heating can lead to the decarboxylation of the second carboxylic acid group to produce 2-methylcyclopentanone. This reactivity is a powerful tool for the synthesis of substituted cyclopentanones.

Further Alkylation

While the starting material for the synthesis of the title compound is a mono-alkylated cyclopentanone, the product itself does not possess any acidic α-protons and therefore cannot be further alkylated under standard conditions.

Reduction of the Ketone

The cyclopentanone ketone can be selectively reduced using various reducing agents, such as sodium borohydride, to the corresponding cyclopentanol. This opens up avenues for the synthesis of a variety of substituted cyclopentane derivatives.

Applications in Research and Drug Discovery

Substituted cyclopentanone moieties are prevalent in a wide range of biologically active molecules, including natural products and pharmaceuticals.[8][9] The cyclopentane ring serves as a versatile scaffold that can be functionalized to interact with biological targets.[8][10]

-

Scaffold for Medicinal Chemistry: 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a valuable building block for the synthesis of more complex molecules. The functional groups can be manipulated to introduce various pharmacophores. The cyclopentane core is found in drugs such as the antiviral peramivir and the anticancer agent palbociclib.[10]

-

Natural Product Synthesis: Many natural products, including prostaglandins and steroids, contain a cyclopentane ring.[10] Synthetic intermediates like the title compound can be crucial in the total synthesis of these complex molecules.

-

Pro-drug and Linker Chemistry: The ester functionalities can be utilized in pro-drug strategies to improve the pharmacokinetic properties of a drug molecule. They can also serve as attachment points for linkers in the development of antibody-drug conjugates or other targeted therapies.

Safety and Handling

Conclusion

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a synthetically useful molecule with a rich potential for further chemical transformations. Its synthesis via the alkylation of ethyl 2-oxocyclopentanecarboxylate is a robust and scalable method. The diverse reactivity of its functional groups makes it an attractive starting material for the preparation of a wide array of substituted cyclopentane derivatives for applications in drug discovery and natural product synthesis. While there is a need for more extensive experimental characterization of its physical and spectroscopic properties, the information presented in this guide provides a solid foundation for its use in the research laboratory.

References

-

MOLBASE. ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate. [Link]

-

Kim, S., et al. (2005). Catalytic Asymmetric Michael Reaction of β-Keto Esters: Effects of the Linker Heteroatom in Linked-BINOL. Journal of the American Chemical Society, 127(40), 13834-13835. [Link]

-

Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 294-306. [Link]

-

PubChem. Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate. [Link]

-

The Good Scents Company. ethyl 2-oxocyclopentane carboxylate. [Link]

-

De, K., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 776-799. [Link]

-

Reddy, D. S., et al. (2018). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. Organic & Biomolecular Chemistry, 16(43), 8213-8217. [Link]

-

Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. Beilstein Journal of Organic Chemistry, 12, 2396-2403. [Link]

-

Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017-1022. [Link]

-

Stoltz, B. M., et al. Supporting Information for Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketones. [Link]

-

Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3(4), 1-11. [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402-2404. [Link]

-

chemistNATE. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

-

NIST. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. [Link]

-

Organic Syntheses. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. [Link]

-

PubChem. Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate. [Link]

-

SpectraBase. 2-Oxo-cyclopentanecarboxylic acid, ethyl ester. [Link]

-

PubChem. Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate. [Link]

-

MOLBASE. 1-(2-Ethoxy-allyl)-2-oxo-cyclopentanecarboxylic acid ethyl ester. [Link]

-

SpectraBase. (1R,2R)-2-methyl-1-(2-methylprop-2-enyl)-5-oxo-1-cyclopentanecarboxylic acid ethyl ester. [Link]

Sources

- 1. Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | C12H18O5 | CID 4418640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate 95.00% | CAS: 41301-66-0 | AChemBlock [achemblock.com]

- 3. ETHYL 1-(2-ETHOXY-2-OXOETHYL)-2-OXOCYCLOPENTANECARBOXYLATE | 41301-66-0 [chemicalbook.com]

- 4. m.molbase.com [m.molbase.com]

- 5. ETHYL 1-(2-ETHOXY-2-OXOETHYL)-2-OXOCYCLOPENTANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-氧代环戊羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone CAS 41301-66-0

By leveraging this intermediate, medicinal chemists can efficiently construct libraries of complex compounds for screening against various biological targets, accelerating the early stages of drug development. [17][18]

References

-

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone | Chemsrc. (2025). Retrieved from ChemSrc. [Link]

-

2-carbethoxycyclooctanone - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]

-

Cas 41301-66-0, ETHYL 1-(2-ETHOXY-2-OXOETHYL) - LookChem. (n.d.). Retrieved from LookChem. [Link]

-

Synthesis of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone - PrepChem.com. (n.d.). Retrieved from PrepChem. [Link]

-

Diethyl 2-methylcyclopentane-1,1-dicarboxylate | C12H20O4 | CID 12406364 - PubChem. (n.d.). Retrieved from PubChem. [Link]

- US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents. (n.d.).

-

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | C12H18O5 | CID 4418640 - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved from Master Organic Chemistry. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - PubMed. (2023). Retrieved from National Institutes of Health. [Link]

-

Applications of Pharmacometrics in the Clinical Development and Pharmacotherapy of Anti-Infectives - PMC. (2014). Retrieved from National Institutes of Health. [Link]

-

Incorporating Pharmacometrics into Pharmacoeconomic Models: Applications from Drug Development - PubMed. (n.d.). Retrieved from National Institutes of Health. [Link]

-

Cyclopentanone - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025). Retrieved from Chemistry LibreTexts. [Link]

-

Safety Data Sheet Pentane - Thermco Products. (2014). Retrieved from Thermco Products. [Link]

-

Reaction and Mechanism of Dieckmann reaction - Physics Wallah. (n.d.). Retrieved from Physics Wallah. [Link]

Sources

- 1. Cas 41301-66-0,ETHYL 1-(2-ETHOXY-2-OXOETHYL)-2-OXOCYCLOPENTANECARBOXYLATE | lookchem [lookchem.com]

- 2. Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | C12H18O5 | CID 4418640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanone - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS#:41301-66-0 | 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone | Chemsrc [chemsrc.com]

- 6. ETHYL 1-(2-ETHOXY-2-OXOETHYL)-2-OXOCYCLOPENTANECARBOXYLATE | 41301-66-0 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. thermcoproducts.com [thermcoproducts.com]

- 11. fishersci.it [fishersci.it]

- 12. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a functionalized cyclopentanone derivative of interest in synthetic organic chemistry. The structural complexity of this molecule, incorporating a β-keto ester system and a geminal diester moiety, gives rise to a distinct spectroscopic fingerprint. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside proven experimental protocols for data acquisition.

Introduction

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, also known as diethyl 2-oxocyclopentane-1,1-dicarboxylate, possesses a molecular formula of C₁₂H₁₈O₅ and a molecular weight of 242.27 g/mol .[1] Its structure is characterized by a five-membered carbocyclic ring bearing a ketone and two ethyl ester functionalities. The presence of a quaternary carbon at the α-position to the ketone is a key structural feature. Understanding the precise spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Plausible Synthetic Pathway

A likely and efficient synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone involves the alkylation of the enolate of 2-carbethoxycyclopentanone with an appropriate electrophile, such as ethyl chloroacetate.[2] This reaction proceeds via the formation of a nucleophilic enolate in the presence of a suitable base, which then undergoes an Sₙ2 reaction with the alkyl halide. An alternative approach described in the patent literature involves a "one-pot" method starting from diethyl adipate, which first undergoes a Dieckmann condensation to form the cyclic β-keto ester, followed by in-situ alkylation.[3]

Caption: Plausible synthetic route to the target compound.

Spectroscopic Data & Interpretation

The following sections detail the predicted and interpreted spectroscopic data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in ppm relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ (ester) | ~4.2 | Quartet | 4H | ~7.1 |

| -O-CH₂-CH₃ (ester) | ~1.25 | Triplet | 6H | ~7.1 |

| -CH₂-COOEt | ~2.9 | Singlet | 2H | N/A |

| Cyclopentanone -CH₂- | ~2.5 - 2.2 | Multiplet | 4H | - |

| Cyclopentanone -CH₂- | ~2.1 - 1.9 | Multiplet | 2H | - |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Groups: The two equivalent ethyl ester groups will each give rise to a quartet at approximately 4.2 ppm for the methylene protons (-O-CH₂) and a triplet at around 1.25 ppm for the methyl protons (-CH₃). The quartet arises from coupling to the three protons of the adjacent methyl group, and the triplet is due to coupling with the two protons of the adjacent methylene group, both with a typical coupling constant of about 7.1 Hz.

-

Methylene Bridge: The isolated methylene protons of the carbethoxymethyl group (-CH₂-COOEt) are expected to appear as a singlet at approximately 2.9 ppm, as they have no adjacent protons to couple with.

-

Cyclopentanone Ring Protons: The three sets of methylene protons on the cyclopentanone ring will appear as complex multiplets in the region of 1.9 to 2.5 ppm. The protons α to the ketone (at C-5) are expected to be the most downfield, while the protons at C-3 and C-4 will be further upfield. The complexity arises from both geminal and vicinal coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functionalities.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~215 |

| C=O (ester) | ~170 |

| Quaternary Carbon (C-2) | ~65 |

| -O-CH₂- (ester) | ~61 |

| -CH₂-COOEt | ~45 |

| Cyclopentanone -CH₂- (C-5) | ~38 |

| Cyclopentanone -CH₂- (C-3) | ~30 |

| Cyclopentanone -CH₂- (C-4) | ~20 |

| -CH₃ (ester) | ~14 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, around 215 ppm.[4] The two equivalent ester carbonyl carbons will resonate at a higher field, typically around 170 ppm.[4]

-

Quaternary Carbon: The quaternary carbon at C-2, bonded to the ketone, the methylene bridge, and an ester group, is expected at approximately 65 ppm.

-

Ester and Methylene Carbons: The methylene carbons of the ethyl groups (-O-CH₂) will be found around 61 ppm, while the methyl carbons (-CH₃) will be the most upfield at about 14 ppm. The methylene carbon of the carbethoxymethyl side chain is predicted to be around 45 ppm.

-

Cyclopentanone Ring Carbons: The methylene carbons of the cyclopentanone ring will appear at distinct chemical shifts, with the carbon α to the ketone (C-5) being the most downfield (~38 ppm), followed by the other ring carbons (C-3 and C-4) at approximately 30 and 20 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (ketone) | ~1745 | Strong |

| C=O (ester) | ~1730 | Strong |

| C-O (ester) | 1300-1000 | Strong, multiple bands |

| C-H (sp³) | 3000-2850 | Medium to Strong |

Interpretation of the IR Spectrum:

-

Carbonyl Stretching: A key feature of the IR spectrum will be the strong absorption bands in the carbonyl region. The cyclopentanone ketone C=O stretch is expected at a relatively high wavenumber for a cyclic ketone, around 1745 cm⁻¹, due to ring strain.[5] The ester C=O stretch will likely appear as a strong, slightly broader band around 1730 cm⁻¹.[6] The presence of two distinct, strong peaks in this region is highly characteristic of a β-keto ester.[7]

-

C-O Stretching: The C-O single bond stretches of the two ester groups will result in strong and characteristic absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

-

C-H Stretching: The C-H stretching vibrations of the alkyl portions of the molecule will be observed as medium to strong bands in the 3000-2850 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 242 | [M]⁺ | Molecular Ion |

| 197 | [M - OEt]⁺ | Loss of an ethoxy radical |

| 169 | [M - COOEt]⁺ | Loss of a carbethoxy radical |

| 155 | [M - CH₂COOEt]⁺ | α-cleavage, loss of the carbethoxymethyl radical |

| 127 | [M - CH₂COOEt - CO]⁺ | Subsequent loss of carbon monoxide |

| 88 | [CH₂=C(OH)OEt]⁺ | McLafferty rearrangement of an ester group |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z 242, corresponding to the molecular weight of the compound.

-

Primary Fragmentations: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, m/z 197) and the entire carbethoxy group (-COOEt, m/z 169).

-

α-Cleavage: Cleavage of the bond α to the ketone is a characteristic fragmentation for cyclic ketones. In this case, the loss of the carbethoxymethyl radical (-CH₂COOEt) would lead to a significant peak at m/z 155. This fragment could then lose a molecule of carbon monoxide (CO) to give a fragment at m/z 127.

-

McLafferty Rearrangement: The ethyl ester groups are susceptible to the McLafferty rearrangement, which would result in a characteristic peak at m/z 88.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standard protocols are recommended.

NMR Spectroscopy

Caption: Standard protocol for NMR data acquisition.

IR Spectroscopy

Caption: Standard protocol for IR data acquisition.

Mass Spectrometry

Caption: Standard protocol for MS data acquisition.

Conclusion

The spectroscopic data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous identification of its key functional groups and overall connectivity. This technical guide serves as a valuable resource for researchers working with this compound, facilitating its characterization and use in further synthetic applications.

References

-

GCMS Section 6.11.2 - Whitman People. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ester infrared spectra - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). Retrieved January 21, 2026, from [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). Retrieved January 21, 2026, from [Link]

-

The Infrared Absorption Spectra of Cyclic β-Ketoesters. (1952). Journal of the American Chemical Society, 74(16), 4070–4073. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024, December 5). Retrieved January 21, 2026, from [Link]

-

Diethyl Malonate | C7H12O4 | CID 7761 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectra of Ketones | Analytical Chemistry - ACS Publications. (1956). Analytical Chemistry, 28(12), 1876-1893. [Link]

-

NMR Spectra of New Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. (2002). Molecules, 7(11), 817-822. [Link]

-

General mass fragmentation scheme of molecular ions [M] + of di(n‐ and isononyl)cyclohexane‐1,2‐dicarboxy‐ lates. (n.d.). Retrieved January 21, 2026, from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved January 21, 2026, from [Link]

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved January 21, 2026, from [Link]

-

diethyl 1,1-cyclobutanedicarboxylate - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 21, 2026, from [Link]

- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents. (n.d.).

-

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | C12H18O5 | CID 4418640 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 21, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]

-

ethyl 2-oxocyclopentane carboxylate, 611-10-9 - The Good Scents Company. (n.d.). Retrieved January 21, 2026, from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 21, 2026, from [Link]

-

IR Spectrum Frequency Table | PDF | Amine | Ester - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

-

13C NMR spectroscopy of cyclopentenpoliols - Sci-Hub. (1981). Tetrahedron, 37(9), 1773-1777. [Link]

-

Cyclopentanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

Multiplicity of cyclopentanone for H NMR : r/chemhelp - Reddit. (2019, August 29). Retrieved January 21, 2026, from [Link]

-

Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry. (2007). Retrieved January 21, 2026, from [Link]

-

How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed] - Chemistry Stack Exchange. (2019, December 27). Retrieved January 21, 2026, from [Link]

-

1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cyclopentanone, 2,5-dimethyl- - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. prepchem.com [prepchem.com]

- 6. scbt.com [scbt.com]

- 7. Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep in Pearson+ [pearson.com]

The Dieckmann Condensation: A Mechanistic and Practical Guide to the Synthesis of Cyclopentanone Derivatives

An In-Depth Technical Guide

Executive Summary: The Dieckmann condensation is a robust and indispensable tool in synthetic organic chemistry for the formation of cyclic β-keto esters. As the intramolecular variant of the Claisen condensation, this reaction provides a powerful pathway to construct five- and six-membered carbocyclic frameworks, which are core structural motifs in a vast array of natural products, pharmaceuticals, and industrial chemicals.[1][2][3] This guide offers a comprehensive examination of the Dieckmann condensation for the synthesis of cyclopentanone derivatives, targeting researchers, scientists, and drug development professionals. It delves into the core reaction mechanism, explores the critical parameters that govern its efficiency, provides validated experimental protocols, and discusses the synthetic utility of its products.

Introduction: A Cornerstone of Cyclization Chemistry

First reported by the German chemist Walter Dieckmann in 1894, the Dieckmann condensation is the base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[4][5][6] The reaction has become a foundational method for ring formation, particularly for the synthesis of sterically stable five- and six-membered rings.[7][8] The formation of five-membered rings from 1,6-diesters is especially efficient, making it a go-to strategy for accessing the cyclopentanone scaffold.[1][9] The resulting cyclic β-keto esters are not merely final products but are highly versatile synthetic intermediates, amenable to subsequent alkylation and decarboxylation steps to produce a wide range of substituted cyclic ketones.[9][10][11] This versatility has cemented the Dieckmann condensation's role in the total synthesis of complex molecules, including steroids, alkaloids, and prostaglandins.[3][12][13]

The Core Mechanism: A Step-by-Step Cyclization Cascade

The Dieckmann condensation proceeds through a well-defined sequence of steps analogous to the intermolecular Claisen condensation.[11][14] The entire process is an equilibrium, driven to completion by a final, irreversible deprotonation step.[8][15] Using the cyclization of diethyl adipate (a 1,6-diester) to form ethyl 2-oxocyclopentanecarboxylate as a representative example, the mechanism unfolds as follows:

-

α-Deprotonation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate ion.[7][16]

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[15][17] For a 1,6-diester, this cyclization follows a favorable 5-exo-trig pathway to form a five-membered ring.[1][2][12]

-

Formation of a Tetrahedral Intermediate: This attack results in a cyclic tetrahedral alkoxide intermediate.[3][6]

-

Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This step yields the cyclic β-keto ester.[16][18]

-

Irreversible Deprotonation (The Driving Force): The α-proton located between the two carbonyls of the newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the α-protons of the starting diester.[19] The ethoxide ion generated in the previous step immediately and irreversibly abstracts this proton.[8][16] This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the product.[15]

-

Acidic Work-up: The reaction is quenched with a Brønsted-Lowry acid (e.g., H₃O⁺) to protonate the stabilized enolate, yielding the final neutral cyclic β-keto ester product.[1][3]

Critical Parameters and Experimental Causality

The success and efficiency of the Dieckmann condensation are critically dependent on the careful selection of the base, solvent, and substrate. Understanding the causality behind these choices is paramount for optimizing the reaction for specific applications.

The Role of the Base: More Than Just a Proton Abstractor

The choice of base is arguably the most critical parameter in the Dieckmann condensation.[20] A stoichiometric amount of a strong base is required to drive the reaction to completion.[19]

-

Common Bases: Sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are frequently used.[3][11]

-

Causality of Choice:

-

Sodium Ethoxide (NaOEt): A classic and cost-effective choice, especially when using an ethyl ester, as it prevents transesterification side reactions.[12]

-

Sodium Hydride (NaH): An irreversible base that generates hydrogen gas upon reaction. It is often used in aprotic solvents like toluene or THF. The resulting sodium enolate is highly reactive.

-

Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base. Its bulkiness can be advantageous in minimizing competing intermolecular Claisen condensations, often leading to cleaner reactions and higher yields.[3][20]

-

Data Presentation: Performance of Various Bases in the Cyclization of Diethyl Adipate

| Base | Solvent | Yield (%) | Key Insights |

| Potassium tert-Butoxide (t-BuOK) | Toluene | 98 | Excellent yield, steric hindrance minimizes side reactions.[21] |

| Sodium tert-Butoxide (BuᵗONa) | Toluene | 69 | Good yield, effective alternative to the potassium salt.[21] |

| Sodium Ethoxide (EtONa) | Toluene | 58 | Standard, cost-effective base, moderate yield.[21] |

| Potassium Ethoxide (EtOK) | Toluene | 41 | Lower yield under these specific conditions.[21] |

Solvent Selection: The Reaction Environment

The solvent must be inert to the strong base and capable of dissolving the reagents. Aprotic solvents are generally preferred.

-

Toluene/Benzene: High-boiling, non-polar solvents that are excellent for reactions run at reflux. They are effective at solvating the diester starting material.[3][20]

-

Tetrahydrofuran (THF): A polar aprotic solvent that can enhance the stability and reactivity of the enolate intermediate. It is suitable for reactions run at lower temperatures, which can help minimize side reactions.[3]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of ethyl 2-oxocyclopentanecarboxylate.

Protocol 1: Cyclization of Diethyl Adipate using Sodium Ethoxide

This protocol uses traditional conditions for the Dieckmann condensation.

-

Materials: Diethyl adipate, sodium ethoxide, anhydrous toluene, 10% hydrochloric acid, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

A flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with anhydrous toluene.

-

Sodium ethoxide (1.05 equivalents) is added to the stirred solvent.

-

Diethyl adipate (1.0 equivalent) is added dropwise to the suspension at room temperature.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours, during which a solid precipitate may form.

-

The mixture is cooled to room temperature and then quenched by the slow addition of 10% hydrochloric acid until the solution is acidic (pH ~2-3).

-

The organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.[21]

-

Protocol 2: High-Yield Cyclization using Potassium tert-Butoxide

This protocol leverages a sterically hindered base to achieve higher yields.

-

Materials: Diethyl adipate, potassium tert-butoxide, anhydrous toluene, 10% hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of diethyl adipate (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) in portions at room temperature. An exotherm may be observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully add 10% aqueous hydrochloric acid to neutralize the base and protonate the enolate.

-

Perform an aqueous work-up as described in Protocol 1.

-

The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclopentanecarboxylate in high yield.[21]

-

Synthetic Utility and Downstream Transformations

The true power of the Dieckmann condensation lies in the synthetic versatility of its β-keto ester product. This intermediate is a gateway to a variety of substituted cyclopentanones, which are valuable building blocks in drug development.

-

α-Alkylation: The acidic α-proton can be easily removed by a base, and the resulting enolate can be alkylated with various electrophiles (e.g., alkyl halides) to install a substituent at the 2-position.[9][10]

-

Hydrolysis and Decarboxylation: The resulting 2-alkyl-2-carboalkoxycyclopentanone can then be subjected to saponification (hydrolysis of the ester) followed by acidification and heating. This sequence induces decarboxylation (loss of CO₂), yielding a 2-substituted cyclopentanone.[9][10] This overall sequence is a powerful method for preparing these important scaffolds.[22]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 12. grokipedia.com [grokipedia.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Dieckmann Condensation [organic-chemistry.org]

- 15. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. glasp.co [glasp.co]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scienceinfo.com [scienceinfo.com]

Keto-Enol Tautomerism in Substituted Cyclopentanones: An In-depth Technical Guide

Abstract

Keto-enol tautomerism, the chemical equilibrium between a keto and an enol form, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1][2] The position of this equilibrium in cyclic systems, particularly in substituted cyclopentanones, is highly sensitive to a variety of factors including the nature and position of substituents, solvent, and temperature.[3][4] This guide provides a comprehensive exploration of the principles governing keto-enol tautomerism in substituted cyclopentanones. We will delve into the thermodynamic and kinetic aspects of this equilibrium, the influence of electronic and steric effects of substituents, and the advanced analytical techniques employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical phenomenon.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

Tautomerism, the interconversion of constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules.[5] The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties such as solubility, lipophilicity, and pKa.[5] These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For instance, the tautomeric state of a molecule can determine its ability to form key hydrogen bonds with a biological target.[1] Consequently, a thorough understanding and control of tautomeric equilibria are paramount in the design and development of novel therapeutics.[5] The cyclopentanone scaffold is a common motif in many natural products and synthetic drugs, making the study of its tautomeric behavior particularly relevant.

Fundamental Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a specific type of prototropic tautomerism involving the migration of a proton and the shifting of a double bond.[3] The "keto" form contains a carbonyl group (C=O), while the "enol" form consists of a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C).[2]

Caption: General equilibrium between keto and enol tautomers.

In most simple acyclic ketones and aldehydes, the equilibrium lies heavily towards the more thermodynamically stable keto form.[3][6] This is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.[3] However, several factors can influence the position of this equilibrium, potentially favoring the enol form.[1]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of structural and environmental factors:

-

Substitution: The nature and position of substituents on the cyclopentanone ring can have a profound impact on the enol content.[7]

-

Conjugation and Resonance: Extended conjugation can stabilize the enol form through delocalization of π-electrons.[1][3]

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[1][8]

-

Aromaticity: If the enol form is part of an aromatic system, it will be overwhelmingly favored.[1]

-

Solvent Effects: The polarity of the solvent can influence the equilibrium. Generally, polar solvents tend to favor the more polar keto form.[4]

-

Temperature: Temperature can also affect the position of the equilibrium.[4]

The Cyclopentanone System: A Unique Case

Cyclic ketones, such as cyclopentanone, exhibit distinct tautomeric behavior compared to their acyclic counterparts. The enol content in cyclic ketones is influenced by ring strain.[9] Theoretical studies have shown that the degree of enolization in cycloalkanones is a function of ring size.[9][10]

Unsubstituted Cyclopentanone

For unsubstituted cyclopentanone, the keto form is overwhelmingly favored at equilibrium.[9] The enol content is very low in both the gas phase and in aqueous solution.[9][10] This is consistent with the general principle that the keto form is more stable for simple ketones.[3]

Influence of Substituents on Cyclopentanone Tautomerism

The introduction of substituents onto the cyclopentanone ring can dramatically alter the keto-enol equilibrium. The position and electronic nature of the substituent are critical.

3.2.1. α-Substituents

Substituents at the α-position (adjacent to the carbonyl group) have the most significant impact.

-

Electron-Withdrawing Groups (EWGs): Strongly electron-withdrawing groups, such as a trifluoroacetyl group, at the α-position significantly increase the enol content.[11] This is attributed to the destabilization of the keto form by the inductive effect of the EWG and the stabilization of the enol form through intramolecular hydrogen bonding and hyperconjugation.[11] For example, 2-(trifluoroacetyl)cyclopentanone exists predominantly in its enol form.[11]

-

Electron-Donating Groups (EDGs): The effect of electron-donating groups is less straightforward and can be influenced by steric factors.

-

Steric Effects: Bulky substituents at the α-position can favor the enol form by relieving steric strain present in the keto tautomer.[12]

3.2.2. β-Substituents

Substituents at the β-position have a less direct but still noticeable effect on the tautomeric equilibrium, primarily through electronic effects that can influence the acidity of the α-protons.

The following diagram illustrates the influence of an α-substituent on the keto-enol equilibrium of cyclopentanone.

Caption: Experimental workflow for the analysis of keto-enol tautomerism.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are valuable tools for investigating the thermodynamics of keto-enol tautomerism. [9][13][14]These methods can be used to calculate the relative energies of the keto and enol tautomers, providing theoretical equilibrium constants that can be compared with experimental data. [10]Computational studies can also provide insights into the transition state of the tautomerization process and the influence of solvent effects. [13]

Summary of Enol Content in Selected Cyclopentanone Derivatives

| Compound | Substituent | Enol Content (%) | Method | Reference |

| Cyclopentanone | None | ~0.0013 | Bromine Titration | [9][10] |

| 2-Acetylcyclopentanone | -COCH₃ | Varies with solvent | UV Spectroscopy | [15][16] |

| 2-(Trifluoroacetyl)cyclopentanone | -COCF₃ | High | Inferred from analogs | [11] |

Note: The enol content is highly dependent on the solvent and temperature, and the values presented are illustrative.

Conclusion and Future Directions

The keto-enol tautomerism of substituted cyclopentanones is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A comprehensive understanding of these principles is crucial for medicinal chemists aiming to fine-tune the properties of drug candidates containing this important structural motif. The strategic placement of substituents can be used to control the tautomeric equilibrium, thereby optimizing the pharmacological profile of a molecule.

Future research in this area will likely focus on the development of more accurate predictive models for tautomeric equilibria, combining high-level computational methods with experimental data from advanced spectroscopic techniques. Furthermore, the exploration of tautomerism in more complex biological systems will continue to provide valuable insights into drug-receptor interactions and enzyme catalysis.

References

- Title: Ab initio Molecular orbital study of the effects of α-substitution on keto–enol tautomerism Source: Google Scholar URL

-

Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]

-

Title: Keto-enol tautomerism | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

-

Title: Keto-Enol Tautomerism Source: Organic Chemistry Tutor URL: [Link]

-

Title: Keto-enol tautomerism in the development of new drugs Source: Frontiers in Chemistry URL: [Link]

-

Title: Keto Enol Tautomerism Of Monosaccharides Source: Jack Westin URL: [Link]

-

Title: Aldol reaction of cyclopentanone Source: ChemTube3D URL: [Link]

-

Title: Stable simple enols. Polar and resonance substituent effects of .alpha.-aryl groups on keto .dblharw. enol equilibria of stable enols Source: Journal of the American Chemical Society URL: [Link]

-

Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone Source: Semantic Scholar URL: [Link]

-

Title: EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR Source: ASU Core Research Facilities URL: [Link]

-

Title: Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion. Source: Pearson URL: [Link]

-

Title: EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants Source: Joseph A DiVerdi URL: [Link]

-

Title: Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation Source: New Journal of Chemistry URL: [Link]

-

Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Keto-enol tautomerization and intermolecular proton transfer in photoionized cyclopentanone dimer in the gas phase Source: AIP Publishing URL: [Link]

-

Title: A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone Source: American Chemical Science Journal URL: [Link]

-

Title: 22.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]

-

Title: (PDF) A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone Source: ResearchGate URL: [Link]

-

Title: Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment Source: NIH URL: [Link]

-

Title: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407) Source: HMDB URL: [Link]

-

Title: Do Enol Forms of Cyclic 1,3-diketons Really Exist in Solution? Source: science24.com URL: [Link]

-

Title: The Use of NMR Spectroscopy to Study Tautomerism Source: ResearchGate URL: [Link]

-

Title: Keto-Enol Tautomerization Source: YouTube URL: [Link]

-

Title: Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides Source: PIPER: Resources for Teaching Physical Chemistry URL: [Link]

-

Title: Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study Source: ACS Omega URL: [Link]

-

Title: Cyclopentanone - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Keto/Enol Tautomerization Source: Oregon State University URL: [Link]

-

Title: Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation Source: New Journal of Chemistry URL: [Link]

-

Title: Enol content tautomers Source: Chemistry Stack Exchange URL: [Link]

-

Title: Cyclopentanone - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: The thermodynamic parameters of keto-enol tautomerism Source: ResearchGate URL: [Link]

-

Title: Keto-enol tautomerism | chemistry Source: Britannica URL: [Link]

-

Title: Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution Source: ScienceDirect URL: [Link]

-

Title: UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Source: ResearchGate URL: [Link]

-

Title: Ultraviolet (UV)–visible (Vis) absorption spectra of the enol-(S)-1... Source: ResearchGate URL: [Link]

-

Title: UV-Visible Spectroscopy Source: MSU chemistry URL: [Link]

-

Title: UV-Vis Spectroscopy: Absorbance of Carbonyls Source: Master Organic Chemistry URL: [Link]

-

Title: What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Source: Master Organic Chemistry URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jackwestin.com [jackwestin.com]

- 3. fiveable.me [fiveable.me]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ab initio Molecular orbital study of the effects of α-substitution on keto–enol tautomerism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone: Sourcing, Synthesis, and Applications in Pharmaceutical Research

Introduction: The Strategic Value of a Versatile Cyclopentanone Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Substituted cyclopentanones are privileged scaffolds, forming the core of numerous biologically active molecules, most notably the prostaglandins and their analogues. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS No. 41301-66-0) emerges as a highly functionalized and strategically valuable building block for researchers and scientists in this domain. Its unique arrangement of a ketone and two ester functionalities within a five-membered ring provides multiple reaction handles for elaboration into more complex pharmaceutical intermediates.

This technical guide offers an in-depth perspective on 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, consolidating information on its commercial availability, elucidating a logical and robust synthetic pathway, and exploring its applications, particularly as a precursor in prostaglandin synthesis. The content herein is curated for the discerning researcher, providing not just protocols, but the underlying scientific rationale to empower effective decision-making in the laboratory.

Commercial Sourcing and Supplier Evaluation

The accessibility of starting materials is a critical first step in any research and development pipeline. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is available from several fine chemical suppliers. When selecting a supplier, researchers should consider not only the list price but also the stated purity, availability of analytical data (e.g., NMR, HPLC), and lead times for delivery. Below is a comparative summary of notable commercial sources.

| Supplier | CAS Number | Molecular Formula | Purity/Specification | Notes |

| Chemsrc [1] | 41301-66-0 | C12H18O5 | Information not specified | Provides basic physical and chemical properties. |

| BLDpharm [2] | 41301-66-0 | C12H18O5 | Information not specified | Provides MDL number and basic safety information. |

| Alfa Chemistry [3] | 41301-66-0 | C12H18O5 | 96% | Lists several synonyms for the compound. |

| Crysdot | 41301-66-0 | C12H18O5 | 95+% | Offers the product in various pack sizes. |

| Santa Cruz Biotechnology [4] | 41301-66-0 | C12H18O5 | Information not specified | Primarily for research use. |

Note: Pricing and stock availability are subject to change and typically require a formal inquiry with the respective supplier.

Synthetic Strategy: A Mechanistic Approach to Construction

Understanding the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is crucial for process development and for potential in-house production. A logical and efficient approach to its synthesis involves the alkylation of a suitable precursor, namely ethyl 2-oxocyclopentanecarboxylate. This strategy is predicated on the well-established principles of enolate chemistry.[5]

The acidic α-hydrogen at the C-1 position of ethyl 2-oxocyclopentanecarboxylate can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then undergo a standard SN2 reaction with an electrophile, such as ethyl bromoacetate, to install the desired carbethoxymethyl side chain.

Proposed Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from the Dieckmann condensation to form the cyclopentanone ring, followed by alkylation.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation [6][7]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with dry toluene and sodium ethoxide.

-

Reagent Addition: Diethyl adipate is added dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature until gas chromatography indicates the consumption of the starting material.

-

Work-up: The mixture is cooled to room temperature and the generated ethanol is removed under reduced pressure. The residue is then cooled in an ice bath and neutralized with a 30% hydrochloric acid solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

Step 2: Alkylation to Yield 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone [5]

-

Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with a suspension of sodium hydride in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: A solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl bromoacetate in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Applications in Drug Development: A Precursor to Prostaglandins

The structural motif present in 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone makes it an ideal precursor for the synthesis of prostaglandins and their analogues.[8] Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, and their synthetic analogues are used to treat various conditions, including glaucoma, peptic ulcers, and pulmonary hypertension.